molecular formula C12H15FN6 B2397856 5-fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine CAS No. 2034608-46-1

5-fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine

Cat. No. B2397856
CAS RN: 2034608-46-1
M. Wt: 262.292
InChI Key: AWQNCPKSAIFQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole derivatives has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . For instance, Nandha et al. synthesized a similar compound, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, and evaluated it for anti-tubercular activity .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Therapeutic Potential

Imidazole, a core component of this compound, has a broad range of chemical and biological properties . It is a key component in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-Tubercular Activity

The compound has been evaluated for anti-tubercular activity against Mycobacterium tuberculosis . This suggests potential use in the treatment of tuberculosis.

Inactivation of CYP2D6

The compound has been found to cause a time- and NADPH-dependent loss of CYP2D6 activity . This suggests potential use in the regulation of CYP2D6, a key enzyme involved in drug metabolism.

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of heterocyclic compounds . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Dye Stuff and Sanitizers

The compound can be used in the production of dyestuff and sanitizers . This suggests potential industrial applications.

Corrosion Inhibitors and Antioxidants

The compound can also be used in the production of corrosion inhibitors and antioxidants . This suggests potential use in the protection of materials from corrosion and oxidative damage.

Copolymer Synthesis

The compound can be used in copolymer synthesis . This suggests potential use in the production of copolymers, which have a wide range of applications in various industries.

Antiproliferative and Antiviral Activity

Pyrimidine-derived indole ribonucleosides, similar to the compound , have been synthesized and tested for in vitro antiproliferative (against various cancer cell lines) and antiviral activity (against Dengue virus and Hepatitis C virus) . This suggests potential use in the treatment of various cancers and viral infections.

Future Directions

Given the broad range of biological activities of imidazole derivatives, they have become an important synthon in the development of new drugs . Future research will likely continue to explore the synthesis and applications of these compounds, particularly in the field of medicine .

properties

IUPAC Name

5-fluoro-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN6/c1-17-3-2-14-12(17)19-6-4-18(5-7-19)11-15-8-10(13)9-16-11/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQNCPKSAIFQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine

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